(+-)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide typically involves the reaction of p-bromobenzyl bromide with 2-bornanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the p-bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The bromobenzyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. The bornanamine structure provides stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A related compound used in organic synthesis.
p-Bromobenzyl chloride: Another similar compound with applications in organic chemistry.
Benzylamine derivatives: A broad class of compounds with varying substituents on the benzyl group.
Uniqueness
(±)-endo-N-(p-Bromobenzyl)-2-bornanamine hydrobromide is unique due to its specific combination of a bromobenzyl group and a bornanamine structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
24652-89-9 |
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Molecular Formula |
C17H25Br2N |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
(4-bromophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C17H24BrN.BrH/c1-16(2)13-8-9-17(16,3)15(10-13)19-11-12-4-6-14(18)7-5-12;/h4-7,13,15,19H,8-11H2,1-3H3;1H |
InChI Key |
IGBCASXPNCGXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)Br)C)C.[Br-] |
Origin of Product |
United States |
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